molecular formula C11H11BrO3 B2400061 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1342559-20-9

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2400061
CAS No.: 1342559-20-9
M. Wt: 271.11
InChI Key: NOPUGZSZTHJYNB-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a brominated derivative of tetrahydronaphthaleneThe compound has a molecular formula of C11H11BrO3 and a molecular weight of 271.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the bromination of 2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-2-1-8-6-11(15,10(13)14)4-3-7(8)5-9/h1-2,5,15H,3-4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPUGZSZTHJYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342559-20-9
Record name 6-bromo-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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